9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine
Description
Systematic IUPAC Nomenclature and Heterocyclic Annotation
The systematic IUPAC name for this compound is 12-(3,4-dimethoxyphenyl)-7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.0²,⁶]dodeca-2,4,7,9,11-pentaene . This nomenclature reflects its intricate polycyclic architecture, which combines three fused heterocyclic systems:
- A tetraazolo[1,5-a]pyrimidine core, characterized by a five-membered tetraazole ring fused to a six-membered pyrimidine ring.
- A triazolo[4,3-c]pyrimidine subsystem, where a triazole ring is annulated to the pyrimidine core at positions 4 and 3.
- A dimethoxyphenyl substituent at position 12 and a methyl group at position 7.
The bicyclic numbering follows IUPAC guidelines for fused heterocycles, prioritizing the pyrimidine ring as the parent structure. The "heptazatricyclo" descriptor indicates seven nitrogen atoms distributed across three interconnected rings. The bridging notation [7.3.0.0²,⁶] specifies the connectivity between bridgehead atoms in the tricyclic system.
Molecular Formula and Weight Analysis
The compound has a molecular formula of C₁₄H₁₃N₇O₂ , comprising:
| Element | Quantity | Atomic Contribution (%) |
|---|---|---|
| Carbon | 14 | 53.93% |
| Hydrogen | 13 | 4.21% |
| Nitrogen | 7 | 31.54% |
| Oxygen | 2 | 10.32% |
The molecular weight is 311.30 g/mol , calculated as follows:
$$
\text{MW} = (14 \times 12.01) + (13 \times 1.01) + (7 \times 14.01) + (2 \times 16.00) = 311.30 \, \text{g/mol}
$$
This matches the experimentally determined value from mass spectrometry, confirming the formula’s accuracy. The high nitrogen content (31.54%) underscores its heterocyclic complexity, which influences its physicochemical properties and reactivity.
Registry Numbers and Synonyms
This compound is cataloged under multiple identifiers across chemical databases:
| Registry Number | Database | Identifier Type |
|---|---|---|
| 336209 | PubChem CID | Compound ID |
| 67433-62-9 | CAS Registry | CAS Number |
| NSC 349636 | National Service Center | NSC Number |
| R5B19Q5RWZ | UNII | FDA Substance ID |
| DTXSID20217779 | CompTox Chemicals | DSSTox ID |
- 9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo[1,5-a]triazolo[4,3-c]pyrimidine
- NSC-349636
- Tetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine, 9-(3,4-dimethoxyphenyl)-5-methyl-
These aliases reflect naming conventions from different nomenclature systems, including IUPAC, pharmaceutical registries, and historical synthesis codes. The CID 336209 serves as the primary accession number in PubChem, linking to structural, spectral, and property data.
Properties
CAS No. |
67433-62-9 |
|---|---|
Molecular Formula |
C14H13N7O2 |
Molecular Weight |
311.30 g/mol |
IUPAC Name |
12-(3,4-dimethoxyphenyl)-7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C14H13N7O2/c1-8-6-12-15-16-13(20(12)14-17-18-19-21(8)14)9-4-5-10(22-2)11(7-9)23-3/h4-7H,1-3H3 |
InChI Key |
AFWDKJKFYMWJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=NN=NN13)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrimidine core.
- Formation of the fused triazolo and tetraazolo rings.
- Introduction of the 3,4-dimethoxyphenyl substituent.
- Methylation at the 5-position of the fused ring system.
This multi-step synthesis requires careful control of reaction conditions, purification, and characterization at each stage.
Stepwise Preparation Approach
Synthesis of Pyrimidine Precursors
- Starting materials often include substituted pyrimidines or pyrimidine derivatives such as 2-methyl-4-chloro-6-substituted pyrimidines.
- For example, hydrazinolysis of 2-methyl-4-chloro-6-trifluoromethylpyrimidine in ethanol under ice bath conditions with hydrazine hydrate yields hydrazinyl-pyrimidine intermediates.
- These intermediates serve as key building blocks for further cyclization.
Formation of Triazolo and Tetraazolo Rings
- The hydrazinyl-pyrimidine intermediates react with reagents such as carbon disulfide or other cyclizing agents to form fused triazolo rings.
- Cyclization is typically performed under reflux in ethanol or other suitable solvents, monitored by thin-layer chromatography (TLC) to ensure completion.
- The formation of the tetraazolo ring involves further ring closure steps, often facilitated by acidic or basic conditions depending on the substituents.
Introduction of the 3,4-Dimethoxyphenyl Group
- The 3,4-dimethoxyphenyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions.
- This can be achieved by reacting the fused heterocyclic intermediate with 3,4-dimethoxyphenyl halides or derivatives under basic conditions.
- Alternatively, palladium-catalyzed cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig couplings) may be employed for efficient arylation.
Methylation at the 5-Position
- Methylation is typically performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
- The reaction conditions are optimized to selectively methylate the nitrogen or carbon at the 5-position of the fused ring without affecting other functional groups.
Representative Synthetic Route (Literature-Based)
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of characteristic protons and carbons, including methyl groups, aromatic protons of the 3,4-dimethoxyphenyl ring, and fused ring protons.
- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (311.30 g/mol) confirm the molecular formula.
- Melting Point Determination : Used to assess purity and confirm identity of intermediates and final product.
- Thin-Layer Chromatography (TLC) : Employed throughout synthesis to monitor reaction progress.
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the yield and purity of intermediates.
- Use of dry, distilled solvents and inert atmosphere conditions improves reproducibility.
- Column chromatography with petroleum ether/ethyl acetate mixtures is effective for purification.
- The methylation step requires careful stoichiometric control to avoid over-alkylation.
- The introduction of the 3,4-dimethoxyphenyl group enhances the compound’s lipophilicity and potential biological activity, as supported by related studies on triazolo-pyrimidine derivatives.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Solvent for hydrazinolysis | Absolute ethanol, ice bath | High purity intermediate formation |
| Cyclization agent | Carbon disulfide, triethylamine | Efficient ring closure |
| Arylation method | Nucleophilic substitution or Pd-catalyzed coupling | Effective 3,4-dimethoxyphenyl introduction |
| Methylation agent | Methyl iodide, base (e.g., K2CO3) | Selective methylation at 5-position |
| Purification | Column chromatography (petroleum ether:ethyl acetate 20:1) | High purity final product |
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated precursors, strong nucleophiles such as amines or thiols, and suitable solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of tetraazolo compounds exhibit notable anti-inflammatory effects. In studies comparing these compounds with traditional non-steroidal anti-inflammatory drugs (NSAIDs), certain derivatives demonstrated efficacy comparable to diclofenac sodium while maintaining a favorable safety profile .
- Case Study : A series of synthesized thienotriazolopyrimidine derivatives were tested for their anti-inflammatory and analgesic activities using formalin-induced paw edema models. The results showed significant reductions in inflammation and pain levels in treated subjects compared to controls .
Antitumor Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that certain derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays have shown that specific tetraazolo derivatives can effectively reduce the viability of cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
Antimicrobial Effects
Emerging research indicates that some derivatives possess antimicrobial properties against a range of pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance.
- Case Study : A subset of synthesized compounds was evaluated against bacterial strains, revealing significant inhibitory effects, which could lead to the development of new antimicrobial therapies .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of 9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is crucial for its application in clinical settings. Studies have focused on:
Mechanism of Action
The mechanism of action of 9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Isomerism
Pyrazolo-Triazolo-Pyrimidine Isomers
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9) : Features a pyrazole ring fused to a triazolo[4,3-c]pyrimidine system. NMR data (Table 1 in ) show downfield shifts for C3-H (δ 8.92 ppm) and C5-H (δ 8.75 ppm) due to electron-withdrawing effects of the triazole ring .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 8) : An isomer of Compound 9, differing in the fusion position of the triazole ring. Its C2-H (δ 8.62 ppm) and C5-H (δ 8.50 ppm) protons are less deshielded, reflecting reduced conjugation effects. The isomerization process (via Dimroth rearrangement) alters solubility and thermal stability .
Comparison with Target Compound: The target compound lacks a pyrazole ring but shares the triazolo[4,3-c]pyrimidine scaffold.
Thieno-Triazolo-Pyrimidine Derivatives
- Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones: Synthesized via Dimroth rearrangement from [1,2,4]triazolo[4,3-c]pyrimidine precursors. The thiophene ring introduces π-conjugation, affecting UV absorption properties .
Comparison with Target Compound: The thiophene moiety in these derivatives increases planarity and rigidity, which may enhance binding to biological targets.
Key Observations :
- The target compound’s synthesis may align with methods for triazolo[1,5-a]pyrimidines (), but its fused triazolo[4,3-c]pyrimidine system likely requires additional steps for regioselective cyclization.
- Green chemistry approaches (e.g., water/ethanol solvents) in contrast with harsher conditions (e.g., triethyl orthoformate fusion in ) used for related compounds .
Physicochemical Properties
Analysis :
- The target compound’s 3,4-dimethoxyphenyl group likely improves water solubility compared to non-polar analogs (e.g., Compound 14 in with chlorophenyl groups) .
- Thermal stability is influenced by electron-donating substituents; methoxy groups may enhance stability relative to methyl or halogenated derivatives .
Biological Activity
9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes recent findings on its biological activity, focusing on its antiproliferative effects against cancer cell lines and other pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique arrangement of triazole and pyrimidine rings which are known to contribute to various biological activities. The presence of dimethoxyphenyl groups is also significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of 9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine against several human cancer cell lines.
Case Studies
- In Vitro Testing : A study evaluated the compound's activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that this compound exhibits significant antiproliferative activity with IC50 values comparable to established chemotherapeutics. For example:
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of the ERK signaling pathway. It inhibited the phosphorylation of key proteins involved in cell survival and proliferation, leading to G2/M phase arrest in the cell cycle .
Pharmacological Properties
Beyond its anticancer effects, the compound has shown promise in other areas:
- Antibacterial Activity : Preliminary studies suggest that derivatives of triazolo-pyrimidines exhibit antibacterial properties against gram-positive bacteria .
- Neuropharmacological Effects : Some derivatives have been investigated for their potential as selective antagonists for adenosine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease .
Data Summary Table
| Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| Antiproliferative | HCT-116 | 9.58 | Induction of apoptosis |
| Antiproliferative | MCF-7 | 13.1 | G2/M phase arrest |
| Antibacterial | Staphylococcus aureus | Not specified | Potential antibacterial activity |
| Adenosine receptor antagonism | Various | Not specified | Neuropharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
